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Compound of Interest

Compound Name: Californine

Cat. No.: B1200078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Californidine is a pavine alkaloid isolated from the California poppy (Eschscholzia californica).

As a secondary metabolite, its precise structural elucidation is critical for understanding its

biosynthetic pathway, pharmacological activity, and potential applications in drug development.

This document provides a detailed overview of the spectroscopic characterization of

californidine using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopy. The included protocols and data summaries are intended to serve as a

comprehensive guide for researchers involved in the isolation and identification of natural

products.

While direct, publicly available raw spectroscopic data for californidine is limited, this

application note compiles data from closely related pavine alkaloids and typical spectral values

for the functional groups present in the californidine structure to provide a representative

characterization.

Data Presentation
The following tables summarize the anticipated and comparative spectroscopic data for

californidine.

Table 1: ¹H NMR Spectroscopic Data for Californidine (Estimated)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.8-7.0 s 1H Ar-H

~6.6-6.8 s 1H Ar-H

~6.5-6.7 s 1H Ar-H

~6.4-6.6 s 1H Ar-H

~5.9-6.1 s 2H O-CH₂-O

~5.8-6.0 s 2H O-CH₂-O

~4.0-4.2 d 1H N-CH-Ar

~3.8-4.0 d 1H N-CH-Ar

~3.0-3.5 m 4H Ar-CH₂-CH₂-N

~2.5 s 3H N-CH₃

Note: These are estimated chemical shifts based on the general structure of pavine alkaloids.

Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data for Californidine (Comparative)
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Carbon Atom Chemical Shift (δ) ppm (Comparative)

1 ~128.5

1a ~108.2

2 ~147.5

3 ~146.8

4 ~109.5

4a ~125.0

5 ~65.0

6 ~35.0

7a ~127.0

8 ~108.0

9 ~147.0

10 ~146.5

11 ~110.0

11a ~126.0

12 ~62.0

13 ~40.0

N-CH₃ ~43.0

O-CH₂-O ~101.0

O-CH₂-O ~101.5

Note: These chemical shifts are based on published data for structurally similar pavine

alkaloids and serve as a guide for the characterization of californidine.

Table 3: IR Spectroscopic Data for Californidine (Typical Absorption Bands)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C stretch

1250-1200 Strong Aryl-O stretch (asymmetric)

1040-1030 Strong Aryl-O stretch (symmetric)

940-930 Strong O-CH₂-O bend

Table 4: UV-Vis Spectroscopic Data for Californidine (Typical Absorption Maxima)

Solvent λmax (nm)

Methanol or Ethanol ~290, ~230

Note: Pavine alkaloids typically exhibit two main absorption bands in the UV region.

Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of californidine.

Materials and Equipment:

Californidine sample (isolated and purified)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher)
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Procedure:

Sample Preparation: Dissolve 5-10 mg of the purified californidine sample in approximately

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2

s, number of scans = 16-64.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle = 30°, acquisition time = 1-2 s, relaxation delay = 2-5 s,

number of scans = 1024 or more depending on sample concentration.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0.00 ppm for both ¹H and ¹³C).

Protocol 2: IR Spectroscopy
Objective: To identify the functional groups present in californidine.

Materials and Equipment:

Californidine sample (dry and pure)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press
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FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the californidine sample with approximately 100-200 mg of dry KBr

powder in an agate mortar.

Transfer the finely ground powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of a blank KBr pellet and subtract it from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Protocol 3: UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of californidine.

Materials and Equipment:

Californidine sample

Spectroscopic grade solvent (e.g., methanol or ethanol)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:
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Sample Preparation:

Prepare a stock solution of californidine in the chosen solvent at a known concentration

(e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.2 and 1.0.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

spectrum.

Fill a second quartz cuvette with the californidine solution and record the UV-Vis spectrum,

typically from 200 to 400 nm.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of californidine.
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Caption: Experimental workflow for the spectroscopic characterization of californidine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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